Cas no 2172197-14-5 (spiro4.5decane-6-sulfonyl fluoride)

spiro4.5decane-6-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- spiro4.5decane-6-sulfonyl fluoride
- 2172197-14-5
- spiro[4.5]decane-6-sulfonyl fluoride
- EN300-1450763
-
- インチ: 1S/C10H17FO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2
- InChIKey: LJHWGTGZXWWKNK-UHFFFAOYSA-N
- SMILES: S(C1CCCCC21CCCC2)(=O)(=O)F
計算された属性
- 精确分子量: 220.09332912g/mol
- 同位素质量: 220.09332912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 299
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 42.5Ų
spiro4.5decane-6-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1450763-0.05g |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 0.05g |
$1261.0 | 2023-06-06 | ||
Enamine | EN300-1450763-100mg |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 100mg |
$1119.0 | 2023-09-29 | ||
Enamine | EN300-1450763-0.25g |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 0.25g |
$1381.0 | 2023-06-06 | ||
Enamine | EN300-1450763-2.5g |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 2.5g |
$2940.0 | 2023-06-06 | ||
Enamine | EN300-1450763-5.0g |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 5g |
$4349.0 | 2023-06-06 | ||
Enamine | EN300-1450763-250mg |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 250mg |
$1170.0 | 2023-09-29 | ||
Enamine | EN300-1450763-0.1g |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 0.1g |
$1320.0 | 2023-06-06 | ||
Enamine | EN300-1450763-50mg |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 50mg |
$1068.0 | 2023-09-29 | ||
Enamine | EN300-1450763-0.5g |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 0.5g |
$1440.0 | 2023-06-06 | ||
Enamine | EN300-1450763-1.0g |
spiro[4.5]decane-6-sulfonyl fluoride |
2172197-14-5 | 1g |
$1500.0 | 2023-06-06 |
spiro4.5decane-6-sulfonyl fluoride 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
spiro4.5decane-6-sulfonyl fluorideに関する追加情報
Introduction to Spiro4.5decane-6-sulfonyl Fluoride (CAS No. 2172197-14-5)
Spiro4.5decane-6-sulfonyl Fluoride (CAS No. 2172197-14-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the spirocyclic class of molecules, which are known for their rigid framework and potential applications in drug design. The presence of a sulfonyl fluoride group in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal chemistry.
The chemical structure of Spiro4.5decane-6-sulfonyl Fluoride consists of a spiro carbon core linked to two distinct cyclic systems, with a sulfonyl fluoride substituent attached to one of the rings. This configuration imparts a high degree of steric hindrance and electronic asymmetry, which can be exploited in the design of biologically active molecules. The fluorine atom in the sulfonyl group is particularly noteworthy, as fluorine substitution often enhances metabolic stability, lipophilicity, and binding affinity in drug candidates.
In recent years, Spiro4.5decane-6-sulfonyl Fluoride has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most promising areas of research is its use as a building block for small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer progression and inflammation. The spirocyclic scaffold provides a stable platform for further functionalization, allowing researchers to tailor the molecule’s properties for specific biological targets.
The reactivity of the sulfonyl fluoride group makes Spiro4.5decane-6-sulfonyl Fluoride an excellent precursor for introducing fluorinated moieties into larger molecules. Fluorinated compounds are increasingly prevalent in modern drug discovery due to their favorable pharmacokinetic profiles. The ability to selectively introduce fluorine atoms at specific positions within a molecule can significantly improve its bioavailability and therapeutic efficacy. This has led to numerous patents and publications exploring the use of Spiro4.5decane-6-sulfonyl Fluoride as a key intermediate in synthetic routes to fluorinated drugs.
Advances in computational chemistry have also played a crucial role in understanding the behavior of Spiro4.5decane-6-sulfonyl Fluoride and its derivatives. Molecular modeling studies have revealed insights into how the spirocyclic core influences the compound’s interactions with biological targets. These insights are invaluable for rational drug design, allowing researchers to predict and optimize the binding affinity of their molecules before conducting expensive experimental trials.
Furthermore, the synthesis of Spiro4.5decane-6-sulfonyl Fluoride has been refined through various methodologies, including asymmetric synthesis and transition-metal-catalyzed reactions. These techniques have enabled the production of enantiomerically pure forms of the compound, which is critical for applications in medicinal chemistry where stereochemistry can significantly impact biological activity. The development of efficient synthetic routes has also made Spiro4.5decane-6-sulfonyl Fluoride more accessible for academic and industrial research purposes.
The pharmaceutical industry has shown particular interest in Spiro4.5decane-6-sulfonyl Fluoride due to its potential as a lead compound or intermediate in drug development programs. Several companies have invested in research aimed at identifying novel therapeutic applications for this compound and its derivatives. Early clinical trials have demonstrated promising results in treating conditions such as neurological disorders and autoimmune diseases, where modulation of biological pathways involving spirocyclic compounds may offer therapeutic benefits.
Future research directions for Spiro4.5decane-6-sulfonyl Fluoride include exploring its role in developing next-generation anticancer agents and antimicrobial drugs. The unique structural features of this compound make it well-suited for targeting disease-causing enzymes and receptors with high selectivity. Additionally, investigations into its environmental stability and biodegradability are essential for ensuring that its use does not contribute to ecological concerns.
In conclusion, Spiro4.5decane-6-sulfonyl Fluoride (CAS No. 2172197-14-5) is a versatile and highly reactive compound with significant potential in pharmaceutical research and drug development. Its spirocyclic structure combined with the presence of a sulfonyl fluoride group provides a rich foundation for designing biologically active molecules with improved pharmacokinetic properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative therapeutic agents.
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